molecular formula C6H10N4O3S2 B091272 Butazolamide CAS No. 16790-49-1

Butazolamide

Cat. No. B091272
CAS RN: 16790-49-1
M. Wt: 250.3 g/mol
InChI Key: HZIYHIRJHYIRQO-UHFFFAOYSA-N
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Description

Butazolamide is a carbonic anhydrase inhibitor . It is also known by the names N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butyramide and 5-butyramido-1,3,4-thiadiazole-2-sulfonamide . The molecular formula of Butazolamide is C6H10N4O3S2 .


Synthesis Analysis

The synthesis of Butazolamide and similar compounds involves the use of heterocyclic moieties . The 1,3,4-thiadiazole ring, which is a key component of Butazolamide, has been synthesized using both conventional and microwave methods .


Molecular Structure Analysis

The molecular structure of Butazolamide includes a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This ring structure is believed to contribute to the drug’s biological activity .


Physical And Chemical Properties Analysis

Butazolamide has a molecular weight of 250.30 . Its percent composition is C 28.79%, H 4.03%, N 22.38%, O 19.18%, S 25.62% . It forms crystals with a melting point of 260-262° (dec) .

Scientific Research Applications

  • Psychological Tension and Premedication : A study by Obara & Iwama (2005) examined the effects of various drugs on psychological tension before surgery, suggesting a broader research interest in the perioperative use of sedatives and analgesics.

  • Sedation in Wildlife Conservation : Research by Moore et al. (2010) explored the use of sedation in the disentanglement of North Atlantic Right Whales, indicating an interest in the application of sedatives in veterinary and conservation contexts.

  • Sedation in Veterinary Medicine : A study by Biermann et al. (2012) compared the effects of different drug combinations on cats, highlighting the ongoing research in veterinary sedation and anesthesia.

  • Narcotic Combination in Lions : Wenger et al. (2010) investigated a narcotic combination in African lions, emphasizing the use of sedatives in large wildlife species. The study is available at Wenger et al. (2010).

  • Labor Analgesia : Jaiswal et al. (2006) conducted a study on the use of Midazolam and Butorphanol as adjuvants with Bupivacaine for labor analgesia, indicating interest in the use of such drugs in obstetrics. The study is detailed at Jaiswal et al. (2006).

  • Sedative Effects Comparison : Dershwitz et al. (1991) compared the sedative effects of Butorphanol and Midazolam, contributing to the broader understanding of sedative drugs. More information can be found at Dershwitz et al. (1991).

  • Butazolidin in Blood : Moss (1954) worked on estimating Butazolidin in blood, which relates to the study of drug concentrations and therapeutic monitoring in clinical settings. The study is available at Moss (1954).

  • Midazolam in Oxidative Stress : Liu et al. (2016) researched the effects of Midazolam on oxidative stress in neuronal cells, contributing to the understanding of the neuroprotective effects of certain anesthetics. The full study can be found at Liu et al. (2016).

Future Directions

The future directions for Butazolamide and similar compounds could involve further exploration of the 1,3,4-thiadiazole scaffold. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds, showing promise for future development .

properties

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYHIRJHYIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168430
Record name Butazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butazolamide

CAS RN

16790-49-1
Record name N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16790-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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